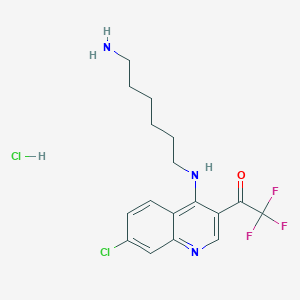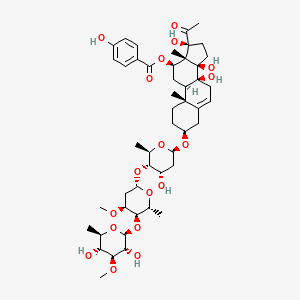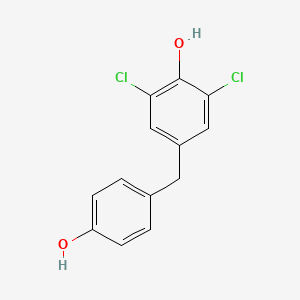
Dichloro-BPF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichloro-BPF can be synthesized through several methods. One common approach involves the chlorination of bisphenol F. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or distillation to remove impurities and achieve the desired product purity.
Chemical Reactions Analysis
Types of Reactions
Dichloro-BPF undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like hydroxide ions in an aqueous medium.
Major Products Formed
Oxidation: Formation of dichloroquinone derivatives.
Reduction: Formation of dichlorohydroxybenzyl derivatives.
Substitution: Formation of substituted phenol derivatives.
Scientific Research Applications
Dichloro-BPF has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential therapeutic applications and its effects on cellular processes.
Industry: Used in the production of polymers and resins, as well as in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of Dichloro-BPF involves its interaction with cellular receptors and enzymes. It can bind to estrogen receptors, mimicking the effects of natural hormones and disrupting normal hormonal functions. This interaction can lead to changes in gene expression and cellular signaling pathways, affecting various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Bisphenol A (BPA): A widely used industrial chemical with similar structural properties but different substitution patterns.
Bisphenol S (BPS): Another bisphenol derivative with sulfur atoms instead of chlorine.
Bisphenol F (BPF): The parent compound of Dichloro-BPF, without the chlorine substitutions.
Uniqueness
This compound is unique due to its specific chlorine substitutions, which confer distinct chemical and biological properties. These substitutions can affect its reactivity, toxicity, and interaction with biological systems, making it a compound of interest for specialized applications.
Properties
Molecular Formula |
C13H10Cl2O2 |
|---|---|
Molecular Weight |
269.12 g/mol |
IUPAC Name |
2,6-dichloro-4-[(4-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C13H10Cl2O2/c14-11-6-9(7-12(15)13(11)17)5-8-1-3-10(16)4-2-8/h1-4,6-7,16-17H,5H2 |
InChI Key |
ZNQVFXGEJBVZRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC(=C(C(=C2)Cl)O)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



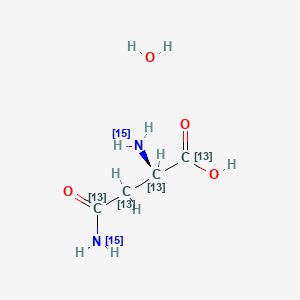

![2,7-Dibromo-5-fluorobenzo[B]furan-3(2H)-one](/img/structure/B13434852.png)


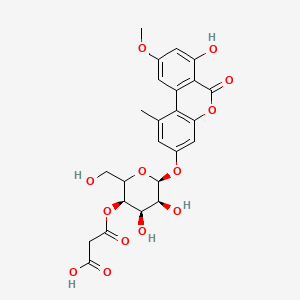
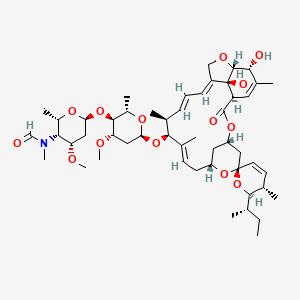

![2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethyl Ester 2-Chloro-acetic Acid](/img/structure/B13434871.png)
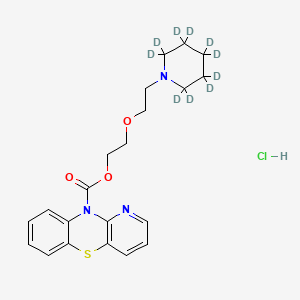
![4-[(2-Bromophenyl)thio]-2,5-dimethoxybenzeneethanamine Hydrochloride](/img/structure/B13434885.png)
